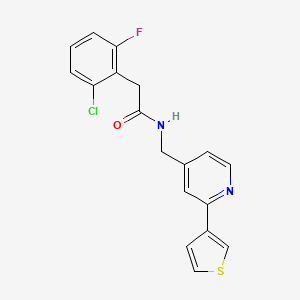

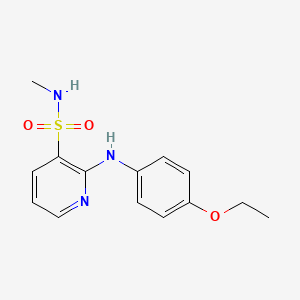

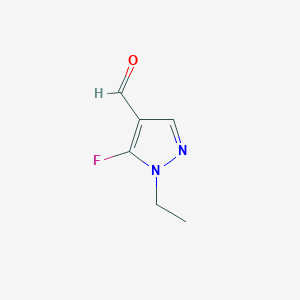

methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the dimethylamino group and carboxylate ester group could confer unique properties to this compound, influencing its reactivity, polarity, and potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic indole ring, the polar carboxylate ester group, and the polar dimethylamino group. These groups could participate in various intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the polar functional groups. It could potentially undergo reactions such as electrophilic aromatic substitution on the indole ring or nucleophilic substitution at the carboxylate ester group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylate ester and dimethylamino groups could increase its solubility in polar solvents, while the aromatic indole ring could increase its solubility in nonpolar solvents .科学的研究の応用

Synthesis of Pyrimidoindole Derivatives

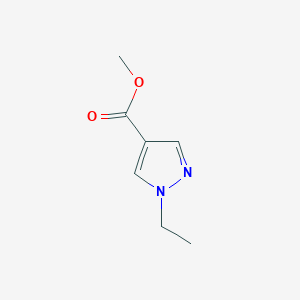

Methyl 3-amino-1H-indole-2-carboxylates are used in the synthesis of 5H-pyrimido[5,4-b]indole derivatives. These derivatives are formed through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to compounds such as 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones (Shestakov et al., 2009).

Development of Meridianin Analogues

Methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate is utilized in creating polycyclic meridianin analogues with uracil structural units. These analogues are formed by treating the compound with various (thio)ureas, leading to high yields of pyrimidine-2,4-diones (Časar et al., 2005).

Inhibition of Dynamin GTPase

Indole derivatives, including those with a tertiary dimethylamino-propyl moiety, are significant for inhibiting dynamin GTPase. Such compounds have shown potential in vitro and in cells for inhibiting clathrin-mediated endocytosis, with specific compounds like indole 24 demonstrating increased potency and selectivity (Gordon et al., 2013).

Synthesis of Heteroarylindoles

Alkyl 3-dimethylamino-2-(indol-3-yl)propenoates, derived from alkyl 3-indoleacetates, are used in synthesizing condensed indolylpyrimidones and indolylpyranones. These compounds are meridianin analogues, representing an important class in medicinal chemistry (Jakše et al., 2004).

New Method for Synthesizing Indole Derivatives

An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates involves cross-dehydrogenative coupling and functionalization of the α carbon of an iminium from tertiary amines. This novel route utilizes Cu(OAc)2·H2O as a catalyst, representing a significant advancement in indole derivative synthesis (Akbari & Faryabi, 2023).

Synthesis and Structural Evaluation of Substituted Indoles

1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatives are synthesized based on Diels-Alder cycloaddition, followed by an acid-catalyzed cyclization. These structures provide significant insights into the hydrogen bonding and molecular interactions of such indole derivatives (Kukuljan et al., 2016).

Theoretical Study of Methyl 1H-Indol-5-Carboxylate

A comprehensive study using density functional theory investigates the molecular properties and electronic structure of methyl 1H-indol-5-carboxylate. This research is pivotal in understanding the intra-molecular delocalization and hydrogen bonding of such compounds (Srivastava et al., 2017).

将来の方向性

作用機序

Target of Action

Methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives have been reported to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The compound may affect pathways related to the biological activities mentioned above.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , the compound may exert a variety of effects at the molecular and cellular levels.

特性

IUPAC Name |

methyl 3-[(dimethylamino)methyl]-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-15(2)8-10-7-14-12-5-4-9(6-11(10)12)13(16)17-3/h4-7,14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWIFIALOGPLMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2466379.png)

![(1H-benzo[d]imidazol-5-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2466381.png)

![(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2466382.png)

![N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2466387.png)